molecular formula C28H38O13 B12429770 Tortoside B (Manglieside E)

Tortoside B (Manglieside E)

Cat. No.: B12429770
M. Wt: 582.6 g/mol
InChI Key: QCRRVIOGKBUFSM-HEZPOBQYSA-N
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Description

Tortoside B, also known as Manglieside E, is a lignan glycoside compound with the molecular formula C28H38O13 and a molecular weight of 582.6 g/mol . It is primarily derived from the herbs of Ilex pubescens . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tortoside B involves several steps, including glycosylation reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general methods involve the use of solvents such as DMSO, pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of Tortoside B typically involves extraction from natural sources, such as the herbs of Ilex pubescens. The extraction process may include solvent extraction, purification, and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tortoside B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the glycosidic bonds.

    Substitution: Substitution reactions may involve the replacement of functional groups with other chemical entities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced glycosides .

Comparison with Similar Compounds

  • Manglieside A
  • Manglieside C
  • Manglieside D

Comparison: Tortoside B is unique among its analogs due to its specific glycosidic structure and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H38O13

Molecular Weight

582.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H38O13/c1-35-17-8-14(9-18(36-2)22(17)31)26-16(10-29)15(12-39-26)5-13-6-19(37-3)27(20(7-13)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1

InChI Key

QCRRVIOGKBUFSM-HEZPOBQYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C[C@H]3CO[C@@H]([C@H]3CO)C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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